3-Propyl-2-hexanol
Description
3-Propyl-2-hexanol (CAS 51864-91-6) is a branched secondary alcohol with the molecular formula C₉H₂₀O and an average molecular weight of 144.25 g/mol . Its structure features a hydroxyl group (-OH) at the second carbon of a hexane backbone, with a propyl substituent at the third carbon. The compound is commercially supplied by LEAP CHEM CO., LTD. as an intermediate for pharmaceuticals, silicones, and specialty chemicals . Key physicochemical properties include:
Properties
CAS No. |
51864-91-6 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-propylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-5-2)8(3)10/h8-10H,4-7H2,1-3H3 |
InChI Key |
JXZORDPWPPTAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
This method utilizes propanal and propyl magnesium bromide to construct the carbon backbone:
- Step 1 : Formation of the Grignard reagent (propyl magnesium bromide) from 1-bromopropane and magnesium in dry ether.
- Step 2 : Nucleophilic addition of the Grignard reagent to propanal, yielding a secondary alcohol intermediate.
- Step 3 : Acidic workup to protonate the alkoxide and isolate the alcohol.
A modified pathway involves alkyne hydration :
- Hydration of a terminal alkyne (e.g., 3-propyl-1-hexyne) using HgSO₄/H₂SO₄ generates an enol, which tautomerizes to a ketone.
- Subsequent reduction with NaBH₄ or LiAlH₄ converts the ketone to 3-propyl-2-hexanol.
- Reaction efficiency depends on anhydrous conditions for Grignard formation.
- Hydration requires precise temperature control (80–120°C) to minimize side products.
Aldol Condensation-Hydrogenation Route
Adapted from industrial 2-ethylhexanol synthesis, this method involves:
- Aldol condensation : Base-catalyzed (e.g., NaOH) condensation of butyraldehyde derivatives to form α,β-unsaturated aldehydes.
- Hydrogenation : Catalytic hydrogenation of the unsaturated aldehyde (e.g., 2-ethylhexenal) over Ni or Cu catalysts at 150–200°C and 5–10 MPa H₂.
Modifications for 3-propyl-2-hexanol :
- Substitute butyraldehyde with pentanal to adjust chain length.
- Optimize catalyst composition (e.g., Ni-IL/SiO₂) to enhance selectivity toward the target alcohol.
One-Pot Sequential Synthesis
A novel approach reported by An et al. combines condensation and hydrogenation in a single reactor:
- Self-condensation of n-valeraldehyde over acidic ionic liquids (e.g., [HSO₃-b-N(Et)₃]-TSA) yields 2-propyl-2-heptenal (87% selectivity at 94.7% conversion).
- Hydrogenation using Ni-IL/SiO₂ at 200°C achieves 75.4% selectivity for 2-propylheptanol.
| Parameter | Optimal Value | Effect on Selectivity |
|---|---|---|
| Catalyst loading | 15 wt% | Maximizes 2-PH yield |
| Temperature | 200°C | Balances C=C/C=O hydrogenation |
| Reaction time | 8 hours | Minimizes side reactions |
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Grignard reaction | 60–70 | High stereochemical control | Multi-step, moisture-sensitive |
| Aldol-hydrogenation | 75–85 | Scalable for industrial production | Requires high-purity aldehydes |
| One-pot synthesis | 75–98 | Reduced steps, energy-efficient | Catalyst deactivation over time |
Industrial-Scale Considerations
- Catalyst recycling : Ni-IL/SiO₂ retains 90% activity after five cycles.
- Byproduct management : Unreacted aldehydes and oligomers are removed via distillation.
- Purity standards : Final distillation achieves ≥99.7% purity, critical for pharmaceutical/plasticizer applications.
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of alkyl halides through reaction with hydrogen halides (HX) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HX, SOCl2
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
Scientific Research Applications
3-Propyl-2-hexanol is utilized in scientific research for its unique chemical properties and versatility.
- Chemistry It serves as a solvent and intermediate in organic synthesis.
- Biology It is employed in studying metabolic pathways and enzyme reactions.
- Medicine It is investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industrial Applications
Beyond scientific research, 3-Propyl-2-hexanol finds applications in various industries.
- Fragrances and Flavors It is used in the production of fragrances and flavors.
- Plasticizers It is utilized in the production of plasticizers, which are additives that increase the flexibility and durability of plastics.
Chemical Reactions
3-Propyl-2-hexanol undergoes several chemical reactions, which contribute to its wide range of applications.
- Oxidation It can be converted to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide .
- Reduction It can be reduced to alkanes using reducing agents such as lithium aluminum hydride .
- Substitution It can form alkyl halides through reaction with hydrogen halides or thionyl chloride .
Mechanism of Action
The mechanism of action of 3-Propyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group (-OH) can act as a nucleophile, participating in substitution and elimination reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
2,3-Epoxyhexanol
- Molecular formula : C₆H₁₂O₂
- Molecular weight : 116.16 g/mol
- Key features : Contains an epoxy ring (oxirane) at carbons 2–3 and a hydroxyl group at carbon 1. This dual functionality enables participation in ring-opening reactions and hydrogen bonding .
- Applications: Used as a precursor in synthesizing polyols or surfactants. Its epoxy group offers higher reactivity than 3-Propyl-2-hexanol’s hydroxyl group .
2-Ethyl-1,3-hexanediol
- Molecular formula : C₈H₁₈O₂
- Molecular weight : 146.23 g/mol
- Key features: A diol with hydroxyl groups at positions 1 and 3. The ethyl substituent enhances hydrophobicity compared to 3-Propyl-2-hexanol.
- Applications : Utilized in polymer synthesis (e.g., polyurethanes) and as a solvent. Its dual -OH groups increase hydrogen-bonding capacity, improving solubility in polar solvents .
3-Propyl-2-hexanone
- Molecular formula : C₉H₁₈O
- Molecular weight : 142.24 g/mol
- Key features: A ketone analogue of 3-Propyl-2-hexanol, with a carbonyl group (C=O) replacing the hydroxyl group.
- Applications : Serves as a solvent or intermediate in organic synthesis. The ketone group reduces polarity, lowering boiling point compared to the alcohol .
Physicochemical and Functional Differences
Key Observations :
- Reactivity: 2,3-Epoxyhexanol’s epoxy group is more reactive than 3-Propyl-2-hexanol’s hydroxyl group, enabling diverse ring-opening reactions .
- Solubility: The diol 2-Ethyl-1,3-hexanediol exhibits superior water solubility due to two -OH groups, whereas 3-Propyl-2-hexanol’s single -OH group limits its polarity .
- Volatility: 3-Propyl-2-hexanone’s lack of hydrogen bonding results in lower boiling points compared to its alcohol counterpart .
Research Findings and Industrial Relevance
- 3-Propyl-2-hexanol: LEAP CHEM CO., LTD. emphasizes its role as a building block in APIs and silicones, with annual revenues exceeding $100 million .
- Market Prevalence: While 1-hexanol and (Z)-3-hexen-1-ol dominate flavor/fragrance industries, 3-Propyl-2-hexanol’s niche applications in specialty chemicals highlight its unique structural advantages .
Biological Activity
3-Propyl-2-hexanol, an aliphatic alcohol with the molecular formula CHO, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its metabolic pathways, potential toxicity, and applications in various fields.
Structural Characteristics
3-Propyl-2-hexanol consists of a nine-carbon chain with a hydroxyl group attached to the second carbon and three methyl groups on the third carbon. This configuration contributes to its distinct chemical properties compared to other alcohols. The molecular weight of 3-propyl-2-hexanol is approximately 144 g/mol.
Potential Applications
Due to its structural complexity, 3-propyl-2-hexanol may have diverse applications:
- Synthetic Chemistry : It can serve as a building block in organic synthesis, contributing to the development of various chemical products.
- Flavoring and Fragrance : Its pleasant odor profile may allow it to be used in flavoring and fragrance formulations.
Case Study: Metabolic Pathways
Research indicates that compounds similar to 3-propyl-2-hexanol are involved in metabolic pathways that regulate lipid metabolism. For example, studies on other aliphatic alcohols show their involvement in the synthesis of fatty acids and their derivatives, which are crucial for maintaining cellular functions.
Antioxidant Activity
While there is no direct evidence for the antioxidant activity of 3-propyl-2-hexanol, related compounds have shown significant antioxidant properties. For example, certain alcohols have been documented to scavenge free radicals effectively, which suggests a potential for similar activity in 3-propyl-2-hexanol .
Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| 3-Propyl-2-hexanol | CHO | Potential metabolic roles | Mild |
| Hexanol | CHO | Solvent, flavoring agent | Moderate |
| 1-Octanol | CHO | Antimicrobial properties | Moderate |
Q & A
Q. What are the standard experimental protocols for synthesizing 3-propyl-2-hexanol, and how can purity be optimized?
- Methodology : The synthesis typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For purity optimization, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by gas chromatography-mass spectrometry (GC-MS) to verify >98% purity. Ensure inert conditions (argon/nitrogen) to prevent oxidation of intermediates .
【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. Which spectroscopic techniques are most reliable for characterizing 3-propyl-2-hexanol’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to validate hydroxyl and alkyl group signatures. For ambiguous peaks, use 2D NMR techniques like COSY or HSQC .
【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53
Q. How can researchers address solubility challenges in aqueous-phase reactivity studies of 3-propyl-2-hexanol?
- Methodology : Employ co-solvents like DMSO or THF to enhance solubility while maintaining reaction integrity. Conduct polarity tests via Hansen Solubility Parameters (HSP) to optimize solvent mixtures. Monitor phase separation using dynamic light scattering (DLS) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. What strategies resolve contradictory data in catalytic dehydrogenation studies of 3-propyl-2-hexanol?
- Methodology : Perform replicated analysis (e.g., triplicate runs under identical conditions) to isolate experimental error. Use density functional theory (DFT) simulations to model reaction pathways and identify kinetic bottlenecks. Cross-validate results with in situ Raman spectroscopy to track intermediate formation .
Q. How can computational chemistry predict the thermodynamic stability of 3-propyl-2-hexanol derivatives?
- Methodology : Apply ab initio calculations (e.g., Gaussian 16) to compute Gibbs free energy changes (ΔG) for isomerization or decomposition. Validate with differential scanning calorimetry (DSC) to correlate theoretical and experimental thermal stability profiles .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. What experimental designs minimize stereochemical bias in asymmetric synthesis of 3-propyl-2-hexanol enantiomers?
- Methodology : Utilize chiral catalysts (e.g., BINAP-metal complexes) in enantioselective hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For robustness, apply Design of Experiments (DoE) to optimize temperature, pressure, and catalyst loading .
彻底根治网卡网慢!极限优化你的网速!11:28
Data Validation & Collaboration
Q. How should researchers handle discrepancies between computational and experimental NMR chemical shifts?
Q. What frameworks ensure reproducibility in kinetic studies of 3-propyl-2-hexanol oxidation?
- Methodology : Adopt open-science practices: share detailed protocols (e.g., reaction timestamps, equipment calibration logs) via Figshare. Use controlled atmosphere reactors (e.g., Parr Instruments) to standardize O₂ exposure. Validate rate constants via Arrhenius plot linearity across three temperature points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
